6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves several steps. One common method includes the reaction of 3-chloro-4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-methoxyaniline and a triazole-thiadiazine precursor under specific conditions . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Studied for its enzyme inhibitory properties, particularly against carbonic anhydrase and cholinesterase.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: It inhibits enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing their normal function.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their broad spectrum of biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Studied for their neuroprotective and anti-neuroinflammatory properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Investigated for their anticancer and antimicrobial activities.
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable candidate for drug development and other scientific research applications.
Properties
Molecular Formula |
C21H22ClN5O3S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5O3S/c1-4-17-24-25-21-27(17)26-18(12-9-10-15(29-2)13(22)11-12)19(31-21)20(28)23-14-7-5-6-8-16(14)30-3/h5-11,18-19,26H,4H2,1-3H3,(H,23,28) |
InChI Key |
KFWLXDBUXHRVQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.